

## The Biosynthesis of Tropinone from Ornithine: A Technical Guide for Researchers

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#### **Abstract**

**Tropinone** is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant tropane alkaloids, including atropine and scopolamine. Understanding its biosynthetic pathway is critical for advancements in metabolic engineering and synthetic biology to enhance the production of these valuable compounds. This technical guide provides an in-depth exploration of the **tropinone** biosynthesis pathway, commencing from the precursor amino acid, L-ornithine. It details the enzymatic steps, presents key quantitative data, outlines comprehensive experimental protocols for pathway analysis, and includes a visual representation of the metabolic cascade. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.

# The Biosynthetic Pathway from Ornithine to Tropinone

The formation of the characteristic 8-azabicyclo[3.2.1]octane core of **tropinone** begins with the amino acid L-ornithine and proceeds through a series of five key enzymatic steps, primarily occurring in the roots of tropane alkaloid-producing plants, such as those in the Solanaceae family.[1][2] The pathway involves decarboxylation, methylation, oxidation, and two distinct ring formations.

### **Step 1: Decarboxylation of Ornithine to Putrescine**



The pathway is initiated by the enzyme Ornithine Decarboxylase (ODC), which catalyzes the pyridoxal phosphate (PLP)-dependent decarboxylation of L-ornithine to produce the diamine putrescine and carbon dioxide.[3][4] This step is often considered a rate-limiting reaction in the biosynthesis of polyamines and related alkaloids.[3]

Substrate: L-Ornithine

• Enzyme: Ornithine Decarboxylase (ODC, EC 4.1.1.17)

· Product: Putrescine

#### **Step 2: Methylation of Putrescine**

Putrescine is then N-methylated by Putrescine N-methyltransferase (PMT). This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[5][6] This is the first committed step in the pathway leading specifically to tropane alkaloids.[5]

Substrate: Putrescine, S-adenosyl-L-methionine (SAM)

Enzyme: Putrescine N-methyltransferase (PMT, EC 2.1.1.53)

Product: N-methylputrescine, S-adenosyl-L-homocysteine

#### **Step 3: Oxidative Deamination of N-methylputrescine**

The enzyme N-methylputrescine Oxidase (MPO), a copper-containing amine oxidase, catalyzes the oxidative deamination of the primary amino group of N-methylputrescine.[7][8] This reaction consumes oxygen and water to produce 4-methylaminobutanal, alongside ammonia and hydrogen peroxide.[7]

Substrate: N-methylputrescine

• Enzyme: N-methylputrescine Oxidase (MPO, EC 1.4.3.10)

• Product: 4-methylaminobutanal

### Step 4: Formation of the N-methyl-Δ¹-pyrrolinium Cation



The product of the MPO reaction, 4-methylaminobutanal, exists in equilibrium with its cyclized iminium form, the N-methyl- $\Delta^1$ -pyrrolinium cation. This intramolecular cyclization occurs spontaneously and does not require an enzyme.[9][10] This cation forms the first (pyrrolidine) ring of the tropane skeleton.

- Substrate: 4-methylaminobutanal
- Process: Spontaneous intramolecular cyclization
- Product: N-methyl-Δ¹-pyrrolinium cation

### **Step 5: Formation of the Bicyclic Tropane Core**

The final steps to form the bicyclic **tropinone** structure involve two recently discovered enzymes.[2][11]

- Pyrrolidine Ketide Synthase (PYKS): This atypical type III polyketide synthase catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA.[2]
   [11] This reaction proceeds through a non-canonical mechanism to form the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[2]
- Tropinone Synthase (CYP82M3): This cytochrome P450 enzyme catalyzes the final ring closure.[2][12] The reaction involves oxidation of the pyrrolidine ring, followed by an intramolecular condensation (Mannich-type reaction) and decarboxylation to yield tropinone, the first bicyclic intermediate in the pathway.[2][13]
- Substrates: N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA
- Enzyme 1: Pyrrolidine Ketide Synthase (PYKS)
- Intermediate: 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid
- Enzyme 2: **Tropinone** Synthase (a CYP450, CYP82M3)
- Product: Tropinone

### **Pathway Visualization**



The following diagram illustrates the sequential enzymatic conversions from ornithine to **tropinone**.



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Caption: The enzymatic cascade from L-Ornithine to the bicyclic **tropinone**.

## **Quantitative Data Summary**

This table summarizes the available kinetic parameters for the enzymes involved in the **tropinone** biosynthesis pathway from various plant sources. Note that kinetic properties can vary based on the specific plant species and experimental conditions.



Enzym e	Source Organi sm	Substr ate(s)	K_m_ (μM)	V_max -	k_cat_ (s <sup>-1</sup> )	Optim al pH	Optim al Temp. (°C)	Citatio n(s)
ODC	Anisodu s luridus	L- Ornithin e	150.3 ± 13.5	1.12 ± 0.03 (μmol/m g/min)	0.94 ± 0.02	~8.0	~30	[3]
ODC	Datura stramon ium	L- Ornithin e	128.5 ± 11.7	0.81 ± 0.02 (μmol/m g/min)	0.67 ± 0.02	~8.0	~30	[3]
ODC	Atropa bellado nna	L- Ornithin e	150	N/A	N/A	~8.0	~30	[3][14]
ODC	Hyoscy amus niger	L- Ornithin e	120	N/A	N/A	~8.0	~30	[3][14]
РМТ	Datura stramon ium	Putresci ne	119 ± 2.74	N/A	4.48 x 10 <sup>-3</sup>	~8.0	~37	[15][16]
РМТ	Datura stramon ium	SAM	56 ± 4.45	N/A	4.48 x 10 <sup>-3</sup>	~8.0	~37	[15][16]
МРО	Nicotian a tabacu m	N- Methylp utrescin e	39 ± 6	100 ± 4 (pkat/m g)	N/A	~7.4	N/A	[7][17]
PYKS	Atropa bellado nna	N/A	N/A	N/A	N/A	N/A	N/A	[2]



CYP82 M3	Atropa bellado nna	4-(1- methyl- 2- pyrrolidi nyl)-3- oxobuta noic acid	~12.5	N/A	N/A	N/A	N/A	[18]
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N/A: Data not available in the cited sources. Kinetic data for PYKS is limited due to its complex and atypical reaction mechanism.

## **Experimental Protocols**

This section provides detailed methodologies for the expression, purification, and functional analysis of the enzymes in the **tropinone** pathway, as well as for the extraction and quantification of key metabolites.

#### **Recombinant Enzyme Expression and Purification**

Objective: To produce purified, active enzymes for in vitro assays and kinetic characterization. E. coli is a common host for ODC, PMT, and MPO, while yeast (Saccharomyces cerevisiae) is often required for functional expression of cytochrome P450s like CYP82M3.

Protocol: Expression of ODC/PMT/MPO in E. coli

- Gene Cloning: Synthesize or PCR-amplify the codon-optimized coding sequence of the target gene (e.g., AbODC). Clone the gene into a suitable bacterial expression vector, such as pET-28a(+) or pGEX, which provides an N-terminal His-tag or GST-tag, respectively, for affinity purification.
- Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic selection and incubate overnight at 37°C.
- Expression Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume (e.g., 1 L) of LB



medium.

- Induction: Grow the large culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD<sub>600</sub>) reaches 0.6-0.8. Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.
- Harvesting: Continue to incubate at the lower temperature for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.
- Purification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column (for His-tagged proteins). Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity.
   Protein concentration can be determined using a Bradford or BCA assay.

#### In Vitro Enzyme Activity Assays

Protocol: Ornithine Decarboxylase (ODC) Assay[3][14]

This assay measures the conversion of ornithine to putrescine.

- Reaction Mixture: Prepare a reaction mixture in a total volume of 500 μL containing: 100 mM
  Tris-HCl buffer (pH 8.0), 1 mM DTT, 50 μM pyridoxal phosphate (PLP), 1-10 μg of purified
  ODC enzyme, and varying concentrations of L-ornithine (e.g., 0.05 to 2 mM) for kinetic
  analysis.
- Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.



- Termination: Stop the reaction by adding an equal volume of saturated sodium carbonate or by boiling.
- Derivatization & Quantification: The product, putrescine, can be quantified by HPLC after derivatization with an agent like dansyl chloride or benzoyl chloride, which allows for fluorescent or UV detection, respectively.[19][20]

Protocol: Putrescine N-methyltransferase (PMT) Assay[15][21]

This assay measures the formation of N-methylputrescine.

- Reaction Mixture: Prepare a reaction mixture (total volume 250 μL) containing: 20 mM
  HEPES buffer (pH 8.0), 2 mM DTT, 1 mM ascorbic acid, 1-10 μg of purified PMT, varying
  concentrations of putrescine (e.g., 10 μM to 10 mM), and a fixed concentration of Sadenosyl-L-[methyl-14C]-methionine (or non-radioactive SAM for LC-MS analysis).
- Incubation: Start the reaction by adding the enzyme and incubate at 37°C for 30 minutes.
- Termination: Stop the reaction by adding a strong base, such as 100 μL of 2 M NaOH.
- Extraction & Quantification: Extract the radiolabeled N-methylputrescine product into an
  organic solvent (e.g., chloroform or toluene-based scintillation cocktail) and quantify using
  liquid scintillation counting. Alternatively, for non-radioactive assays, quantify Nmethylputrescine via HPLC-MS/MS.

Protocol: N-methylputrescine Oxidase (MPO) Assay[7]

This assay typically measures the production of hydrogen peroxide, a co-product of the reaction.

- Reaction Mixture: Prepare a coupled-enzyme assay in a 96-well plate (200 μL total volume) containing: 100 mM potassium phosphate buffer (pH 7.0), 1 U/mL horseradish peroxidase, 0.5 mM 4-aminoantipyrine, 2 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT), 1-10 μg of purified MPO, and varying concentrations of N-methylputrescine.
- Incubation: Initiate the reaction by adding the substrate, N-methylputrescine.



 Quantification: Monitor the formation of the colored quinoneimine dye product by measuring the increase in absorbance at 550 nm over time using a plate reader at 37°C. The rate of color formation is proportional to MPO activity.

#### **Metabolite Extraction and Quantification**

Protocol: Extraction from Atropa belladonna Roots[22]

- Sample Preparation: Harvest fresh plant roots, wash thoroughly, and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue and grind to a fine powder.
- Extraction: Weigh approximately 100 mg of powdered root tissue into a 2 mL microcentrifuge tube. Add 1.5 mL of an acidic methanol solution (e.g., methanol/water/formic acid, 80:19:1, v/v/v).
- Homogenization: Vortex the mixture vigorously and sonicate for 30 minutes in a chilled water bath.
- Clarification: Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C.
- Collection: Carefully transfer the supernatant to a new tube. For comprehensive extraction, the pellet can be re-extracted, and the supernatants pooled.
- Filtration: Filter the final extract through a 0.22 μm syringe filter into an HPLC vial for analysis.

Protocol: Quantification by HPLC-MS/MS[19][23]

- Chromatography:
  - Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 μm particle size).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.



- Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry:
  - Ionization Source: Electrospray Ionization (ESI), positive mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and an internal standard (e.g., deuterated analogues).
    - Putrescine: m/z 89.1 → 72.1
    - N-methylputrescine: m/z 103.1 → 86.1
    - **Tropinone**: m/z 140.1 → 96.1
- Quantification: Create a standard curve for each analyte using authentic standards. Spike samples with a known concentration of an internal standard prior to extraction to correct for matrix effects and variations in recovery. Calculate the concentration of each metabolite in the original sample based on the peak area ratios relative to the standard curve.

#### Conclusion

The elucidation of the **tropinone** biosynthetic pathway from ornithine represents a significant achievement in plant biochemistry, revealing a unique interplay of classical and atypical enzymatic reactions. The recent identification of PYKS and CYP82M3 has filled a century-old gap in our understanding of tropane alkaloid formation. The data and protocols presented in this guide offer a robust framework for researchers to investigate this pathway further. Future efforts in characterizing the kinetics and structure of these enzymes, particularly the novel PYKS, will be instrumental in developing engineered microbial or plant systems for the sustainable and high-yield production of vital tropane-based pharmaceuticals.



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